molecular formula C13H19N3O4 B13338428 (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid

(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B13338428
M. Wt: 281.31 g/mol
InChI Key: QAEWMULSZLSBTP-JTQLQIEISA-N
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Description

(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a pyrazole ring, and a tert-butoxycarbonyl (Boc) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality during subsequent reactions. This is usually done using di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

    Formation of the Pyrazole Ring: The pyrazole ring is formed through cyclization reactions involving hydrazines and 1,3-diketones or similar compounds.

    Coupling Reactions: The pyrrolidine and pyrazole rings are coupled together using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring.

    Deprotection: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used in substitution reactions.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for potential therapeutic applications, such as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid would depend on its specific application. In biological systems, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a different position of the carboxylic acid group.

    (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-imidazole-4-carboxylic acid: Similar structure but with an imidazole ring instead of a pyrazole ring.

    (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-sulfonic acid: Similar structure but with a sulfonic acid group instead of a carboxylic acid group.

Uniqueness

The uniqueness of (S)-1-(1-(tert-Butoxycarbonyl)pyrrolidin-3-yl)-1H-pyrazole-4-carboxylic acid lies in its specific combination of functional groups and stereochemistry, which can impart unique chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C13H19N3O4

Molecular Weight

281.31 g/mol

IUPAC Name

1-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]pyrazole-4-carboxylic acid

InChI

InChI=1S/C13H19N3O4/c1-13(2,3)20-12(19)15-5-4-10(8-15)16-7-9(6-14-16)11(17)18/h6-7,10H,4-5,8H2,1-3H3,(H,17,18)/t10-/m0/s1

InChI Key

QAEWMULSZLSBTP-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)N2C=C(C=N2)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2C=C(C=N2)C(=O)O

Origin of Product

United States

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